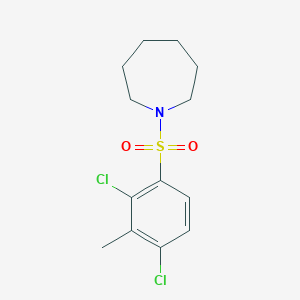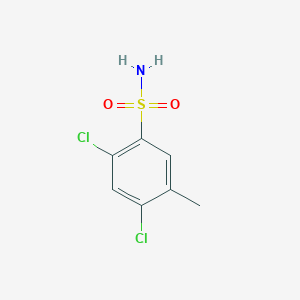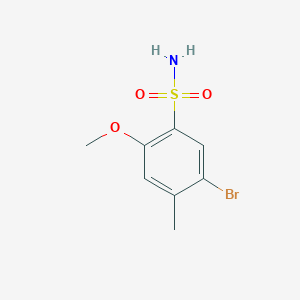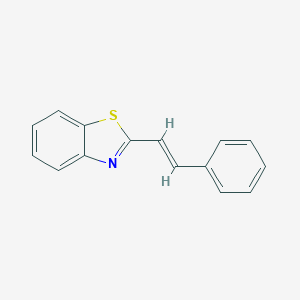
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane, also known as DCMBSA, is a chemical compound that has attracted significant attention in the field of scientific research. DCMBSA is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom and a sulfonyl group attached to it. This compound has been synthesized using various methods and has been shown to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been shown to be a reversible inhibitor of carbonic anhydrase and cholinesterase, which means that the inhibition can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been shown to have biochemical and physiological effects on various systems in the body. It has been shown to affect the central nervous system by inhibiting cholinesterase activity, which can lead to increased levels of acetylcholine in the brain. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has also been shown to affect the cardiovascular system by inhibiting carbonic anhydrase activity, which can lead to a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be synthesized using various methods. Another advantage is that it has potential applications in scientific research, particularly in the development of new drugs. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane. One direction is to study its potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. Another direction is to develop new drugs that can target carbonic anhydrase and cholinesterase using 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane as a tool. Finally, future research can focus on the synthesis of new derivatives of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane that can have improved properties for scientific research.
Conclusion
In conclusion, 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane is a heterocyclic compound that has potential applications in scientific research. It has been synthesized using various methods and has been shown to have potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been used as a tool to study the mechanism of action of enzymes such as carbonic anhydrase and cholinesterase and to develop new drugs that can target them. Future research can focus on the development of new derivatives of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane and its potential applications in scientific research.
Métodos De Síntesis
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been synthesized using several methods, including the reaction between 2,4-dichloro-3-methylbenzenesulfonyl chloride and azepane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a base to produce 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane. Other methods include the reaction between 2,4-dichloro-3-methylbenzenesulfonyl chloride and azepane in the presence of a catalyst or using a one-pot method.
Aplicaciones Científicas De Investigación
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been used in scientific research as a potential inhibitor of enzymes such as carbonic anhydrase and cholinesterase. It has also been shown to have potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been used as a tool to study the mechanism of action of these enzymes and to develop new drugs that can target them.
Propiedades
Nombre del producto |
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane |
|---|---|
Fórmula molecular |
C13H17Cl2NO2S |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
1-(2,4-dichloro-3-methylphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-10-11(14)6-7-12(13(10)15)19(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
Clave InChI |
HOQKIHPNJFXJIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
SMILES canónico |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)

![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)




